2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid
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Overview
Description
2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid is an organic compound with a complex structure that includes a benzoyl group, a hydroxy group, and a dipropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The dipropylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution reactions can yield a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The dipropylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxy group can form hydrogen bonds with other molecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid
- 4-Hydroxybenzoic acid
- 2,4-Dihydroxybenzoic acid
Uniqueness
2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
82152-45-2 |
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Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[4-(dipropylamino)-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C20H23NO4/c1-3-11-21(12-4-2)14-9-10-17(18(22)13-14)19(23)15-7-5-6-8-16(15)20(24)25/h5-10,13,22H,3-4,11-12H2,1-2H3,(H,24,25) |
InChI Key |
QXGZXDUYFNMZPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
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